[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-23-16-8-13(14(20(21)22)9-17(16)24-2)10-19-6-5-12-3-4-15-18(7-12)26-11-25-15/h3-4,7-9,19H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYVLINSJJVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole precursor, which undergoes a series of reactions including nitration, methylation, and amination to introduce the nitrophenyl and amine groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant data and case studies.
Structural Overview
The compound features a benzodioxole moiety, which is known for its biological activity, and a dimethoxy-nitrophenyl group that enhances its pharmacological profile. The combination of these groups suggests potential interactions with biological targets, making it a candidate for further research.
Pharmacological Activity
Research indicates that compounds containing the benzodioxole structure exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies have shown that benzodioxole derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may exhibit similar properties due to its structural similarities to known antidepressants.
- Anticancer Properties : The nitrophenyl moiety is associated with anticancer activity. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth through apoptosis induction in cancer cells.
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases. Research suggests that benzodioxole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating conditions like Alzheimer's disease.
Analgesic Properties
Preliminary investigations into the analgesic properties of similar compounds indicate that they may modulate pain pathways effectively. This compound's unique structure could enhance its efficacy as a pain reliever.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.
Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their ability to form stable nanoparticles. These nanoparticles can be used for drug delivery systems, allowing targeted therapy with reduced side effects.
Data Tables
| Application Area | Potential Effects | References |
|---|---|---|
| Pharmacology | Antidepressant | |
| Anticancer | ||
| Neuroprotective | ||
| Materials Science | Polymer Synthesis | |
| Nanoparticle Formation |
Case Study 1: Antidepressant Activity
A study conducted on similar benzodioxole compounds demonstrated significant antidepressant-like effects in rodent models, suggesting that the target compound may have comparable efficacy.
Case Study 2: Anticancer Research
In vitro studies showed that a related nitrophenyl derivative inhibited the proliferation of various cancer cell lines, leading to further investigation into the specific mechanisms involved.
Case Study 3: Neuroprotection
Research involving neuroprotective agents indicated that compounds with similar structures could reduce neuronal cell death in models of oxidative stress, supporting the hypothesis that this compound may offer protective benefits.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Physicochemical and Reactivity Comparisons
- Polarity and Solubility: The target compound’s nitro and methoxy groups increase polarity compared to 1-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one, which has a lipophilic ketone and dimethylamine . The thiazole-containing analogue (C₁₁H₁₄N₂OS) has lower molecular weight and reduced complexity, likely enhancing aqueous solubility .
- This contrasts with the electron-donating methoxy groups in N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, which may enhance nucleophilic aromatic substitution reactivity .
- Biological Relevance: Benzodiazepine derivatives (e.g., 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) are well-documented for CNS activity, but the target compound’s benzodioxol and nitro groups may steer its interactions toward different targets, such as monoamine oxidases or adrenergic receptors .
Biological Activity
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 318.37 g/mol
IUPAC Name: [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine
The compound features a benzodioxole moiety, which is known for its psychoactive properties, alongside a nitrophenyl group that may contribute to its biological activity.
Neuropharmacological Effects
Research indicates that compounds structurally similar to This compound exhibit significant neuropharmacological effects. For instance:
- Dopaminergic Activity: Studies have shown that related compounds can enhance dopamine release in the brain, suggesting potential applications in treating disorders like Parkinson's disease and depression .
- Cholinesterase Inhibition: Some derivatives have demonstrated cholinesterase inhibitory activity, which is beneficial in Alzheimer's disease treatment by increasing acetylcholine levels .
Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Experimental studies have reported that benzodioxole derivatives can scavenge free radicals effectively .
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells could be attributed to their interaction with specific signaling pathways involved in cell survival and death .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Related Compounds
Research Findings
- Neuroprotective Mechanisms: A study showed that related compounds could protect neurons from oxidative stress-induced damage by modulating signaling pathways such as MAPK and PI3K/Akt .
- Behavioral Studies: Animal models treated with similar benzodioxole derivatives exhibited improved cognitive function and reduced depressive symptoms, indicating their potential as therapeutic agents for mood disorders .
- Cancer Research: Investigations into the cytotoxic effects of these compounds revealed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Q & A
Q. What are the optimal synthetic routes for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine, considering its benzodioxole and nitro-substituted aromatic moieties?
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?
Q. How can researchers resolve contradictions between experimental data (e.g., crystallography) and theoretical predictions (e.g., DFT)?
- Methodological Answer : Apply methodological triangulation :
- Cross-validate crystallographic data (X-ray diffraction) with DFT-optimized geometries to identify discrepancies in bond lengths/angles.
- Use multivariate statistical analysis (e.g., PCA) to isolate variables causing deviations (e.g., solvent effects in crystallography vs. gas-phase DFT models).
- Reconcile NMR chemical shifts by incorporating solvent-phase DFT calculations (e.g., PCM model for DMSO) .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
-
Abiotic Studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation).
-
Biotic Studies : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation tests (OECD 301F).
-
Modeling : Use fugacity models (EPI Suite) to predict partitioning into soil/water compartments based on logP (experimentally determined via shake-flask method).
- Data Table :
| Property | Value | Method |
|---|---|---|
| logP | 2.8 | Shake-flask (octanol/water) |
| Hydrolysis t₁/₂ (pH 7) | 48h | HPLC-UV |
| Photodegradation t₁/₂ | 6h | Solar simulator |
Methodological Design & Validation
Q. How should researchers design a theoretical framework for studying this compound’s mechanism of action?
- Methodological Answer : Link the research to established theories (e.g., QSAR models for nitro-aromatics or molecular orbital theory for benzodioxoles). Define testable hypotheses, such as "The nitro group’s electron-withdrawing nature enhances binding to acetylcholinesterase." Use iterative cycles of hypothesis testing (e.g., synthesizing nitro-group analogs) and Bayesian statistics to refine the framework .
Q. What strategies ensure methodological rigor in high-throughput screening for biological activity?
- Methodological Answer :
- Positive/Negative Controls : Include known agonists/antagonists (e.g., donepezil for acetylcholinesterase inhibition).
- Blinding : Randomize compound plates to avoid observer bias.
- Reproducibility : Validate hits across ≥3 independent assays (e.g., fluorescence polarization, SPR, and enzymatic activity).
- Data Normalization : Use Z-scores to account for plate-to-plate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
